Technical Guide: Physicochemical Profiling and Analytical Workflows for 1H-Benzimidazol-4-amine, 1,5,6-trimethyl-
Technical Guide: Physicochemical Profiling and Analytical Workflows for 1H-Benzimidazol-4-amine, 1,5,6-trimethyl-
Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary and Structural Rationale
The compound 1H-Benzimidazol-4-amine, 1,5,6-trimethyl- (CAS Registry Number: 338410-75-6) represents a highly specialized, privileged scaffold in modern medicinal chemistry. Benzimidazoles are ubiquitous in drug discovery, frequently serving as bioisosteres for purines and indoles. However, the specific substitution pattern of this molecule—a primary amine at the C4 position coupled with methyl groups at the N1, C5, and C6 positions—imparts unique physicochemical and pharmacological properties.
As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a highly tunable pharmacophore. The N1-methylation locks the imidazole ring into a single tautomeric state, eliminating the tautomeric ambiguity that often complicates Structure-Activity Relationship (SAR) studies. Simultaneously, the 5,6-dimethylation increases the local lipophilicity, allowing the scaffold to tightly pack into hydrophobic pockets of target proteins (such as the ATP-binding site of kinases like PI3K or RAF)[1][2]. The C4-amine serves as a critical hydrogen-bond donor/acceptor, often anchoring the molecule to the kinase hinge region[3].
Physicochemical Profiling: Exact Mass and Molecular Weight
Accurate mass determination is the cornerstone of compound verification in drug development. The molecular formula for 1,5,6-trimethyl-1H-benzimidazol-4-amine is C10H13N3 .
Mass Calculations and Causality
-
Molecular Weight (MW): Calculated using standard atomic weights (accounting for natural isotopic abundance), the MW is 175.23 g/mol . This value is utilized for bulk stoichiometric calculations during synthesis and formulation.
-
Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant isotope of each element (C=12.0000, H=1.0078, N=14.0031).
-
10×12.0000=120.0000
-
13×1.007825=13.1017
-
3×14.003074=42.0092
-
Exact Mass = 175.1109 Da
-
The exact mass is the critical parameter for High-Resolution Mass Spectrometry (HRMS) workflows. When ionized in positive mode (ESI+), the molecule readily accepts a proton due to the basicity of the imidazole nitrogen and the primary amine, yielding a pseudo-molecular ion [M+H]+ at m/z 176.1188 .
Summary of Quantitative Data
| Property | Value | Analytical Significance |
| Chemical Name | 1,5,6-trimethyl-1H-benzimidazol-4-amine | Standard IUPAC nomenclature. |
| CAS Number | 338410-75-6 | Unique identifier for regulatory compliance. |
| Molecular Formula | C10H13N3 | Defines elemental composition[4]. |
| Molecular Weight | 175.23 g/mol | Used for molarity and yield calculations. |
| Exact Mass | 175.1109 Da | Target value for HRMS structural confirmation[5]. |
| Topological Polar Surface Area (TPSA) | ~41.8 Ų | Predicts excellent membrane permeability (ideal < 90 Ų for CNS). |
| H-Bond Donors / Acceptors | 1 / 2 | Dictates kinase hinge-region binding affinity[3]. |
Pharmacological Significance and Pathway Integration
Benzimidazole-4-amines are heavily utilized in the design of targeted kinase inhibitors[6]. In the context of oncology, mutations in the PI3K/AKT/mTOR pathway or the RAS/RAF/MEK/ERK pathway drive uncontrolled cellular proliferation[1][2].
When designing inhibitors, the 1,5,6-trimethyl-1H-benzimidazol-4-amine core acts as a "warhead" that mimics the adenine ring of ATP. The diagram below illustrates the logical mapping of this scaffold within a generic kinase active site.
Caption: Pharmacophore mapping of 1,5,6-trimethyl-1H-benzimidazol-4-amine in a kinase ATP-binding site.
Experimental Protocols: Analytical and Synthetic Workflows
To ensure scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Every step includes the causality behind the operational choice.
High-Resolution Mass Spectrometry (HRMS) Validation Protocol
This workflow confirms the exact mass of the synthesized or procured compound, ensuring no isobaric impurities are present.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Causality: Formic acid lowers the pH, ensuring complete protonation of the highly basic C4-amine and imidazole ring, maximizing the [M+H]+ signal intensity.
-
-
Ionization (ESI+): Inject the sample into an Electrospray Ionization source operating in positive mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.
-
Mass Analysis (Q-TOF or Orbitrap): Scan the m/z range of 100–500. Isolate the target ion.
-
Data Processing: Extract the exact mass peak. The theoretical [M+H]+ is 176.1188.
-
Validation: The observed mass must fall within a mass error of ≤5 ppm. Formula for validation: MassError(ppm)=[(Observed−Theoretical)/Theoretical]×106 .
-
Caption: HRMS workflow for exact mass validation of the benzimidazole core.
Derivatization Protocol: N-Acylation of the C4-Amine
To utilize this compound in drug discovery, the C4-amine is frequently acylated to build extended target molecules (e.g., multi-target kinase inhibitors)[3].
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried round-bottom flask under inert Argon atmosphere, dissolve 1.0 eq (175.2 mg, 1 mmol) of 1,5,6-trimethyl-1H-benzimidazol-4-amine in 5 mL of anhydrous Tetrahydrofuran (THF).
-
Causality: Anhydrous THF prevents the competitive hydrolysis of the acylating agent.
-
-
Base Addition: Add 2.0 eq (0.28 mL) of Triethylamine (TEA).
-
Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct generated during acylation, driving the reaction forward and preventing the protonation of the starting material.
-
-
Acylation: Dropwise, add 1.1 eq of the desired acyl chloride (e.g., acetyl chloride) at 0°C. Stir for 30 minutes, then allow to warm to room temperature for 2 hours.
-
Quenching and Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Dichloromethane:Methanol gradient) to isolate the N-acylated product.
Conclusion
The 1,5,6-trimethyl-1H-benzimidazol-4-amine scaffold is a highly versatile building block characterized by an exact mass of 175.1109 Da and a molecular weight of 175.23 g/mol . Its specific methylation pattern restricts tautomerization and enhances lipophilic target engagement, while the primary amine provides a critical vector for hinge-region hydrogen bonding and synthetic derivatization. Rigorous analytical validation via HRMS and controlled synthetic handling are paramount for its successful integration into advanced pharmacological pipelines.
References
-
Chemikart. "338410-75-6 | 1H-Benzimidazol-4-amine,1,5,6-trimethyl ... - Chemikart". Available at:[Link]
-
Molbase. "4-AMINOBENZIMIDAZOLE-Molbase". Available at:[Link]
- Google Patents. "US10660898B2 - Benzimidazole derivatives as PI3 kinase inhibitors".
- Google Patents. "US12139488B2 - Pyrido[3,2-d]pyrimidine compounds uses thereof for treating a proliferative disease".
Sources
- 1. US10660898B2 - Benzimidazole derivatives as PI3 kinase inhibitors - Google Patents [patents.google.com]
- 2. US12139488B2 - Pyrido[3,2-d]pyrimidine compounds uses thereof for treating a proliferative disease - Google Patents [patents.google.com]
- 3. N-(1H-benzimidazol-4-yl)acetamide | 137654-50-3 | Benchchem [benchchem.com]
- 4. 4-AMINOBENZIMIDAZOLE-Molbase [molbase.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Bromo-1H-benzo[d]imidazol-7-amine|Research Chemical [benchchem.com]
